4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid
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Overview
Description
4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid is a complex organic compound that features a triazole ring, a bromophenyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid typically involves multiple steps:
Reduction: The resulting ketone is then reduced to form the corresponding alcohol.
Cyclization: The final step involves the cyclization of the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are key functional groups that contribute to its biological activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, which are pathways involved in its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-[(2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]benzoic acid include other triazole derivatives and bromophenyl-containing compounds. These compounds share similar structural features but may differ in their specific biological activities and applications . For example:
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds also contain a bromophenyl group and are studied for their antimicrobial and anticancer activities.
1,2,4-Triazole derivatives: These compounds are known for their wide range of biological activities, including antifungal and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18BrN5O3S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
4-[(Z)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18BrN5O3S/c25-19-12-10-17(11-13-19)22-28-29-24(30(22)20-4-2-1-3-5-20)34-15-21(31)27-26-14-16-6-8-18(9-7-16)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14- |
InChI Key |
OZOXQHDONLETIW-WGARJPEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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